1-Fluoro-4-(methoxymethoxy)benzene
Description
1-Fluoro-4-(methoxymethoxy)benzene (CAS: 1269233-19-3) is a fluorinated aromatic compound featuring a methoxymethoxy (-OCH₂OCH₃) substituent at the para position relative to a fluorine atom. This compound is notable for its dual ether functionality, which enhances its reactivity in electrophilic substitution and cross-coupling reactions. It has been utilized as a precursor in synthesizing complex intermediates for pharmaceuticals and agrochemicals .
Synthesis:
The compound is typically prepared via lithium-halogen exchange reactions. For instance, 4-difluoro-1-(methoxymethoxy)benzene reacts with sec-butyllithium in tetrahydrofuran (THF) at −75 °C to generate a lithiated intermediate, which is subsequently quenched with halogenating agents (e.g., 1,1,2-trichloro-1,2,2-trifluoroethane) to yield derivatives like 2-chloro-1,3-difluoro-4-methoxymethoxybenzene in high yields (82–83%) .
Properties
IUPAC Name |
1-fluoro-4-(methoxymethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGSYPGBTRALAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453344 | |
| Record name | Benzene, 1-fluoro-4-(methoxymethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141362-06-3 | |
| Record name | Benzene, 1-fluoro-4-(methoxymethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(methoxymethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 4-fluorophenol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxymethoxy group, yielding simpler derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include simpler benzene derivatives without the methoxymethoxy group.
Scientific Research Applications
Organic Chemistry
1-Fluoro-4-(methoxymethoxy)benzene serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical reactions, including nucleophilic substitution and oxidation, making it valuable for developing new compounds with specific properties.
Medicinal Chemistry
The compound is being investigated for its potential use in drug development. Its structural features suggest possible interactions with biological targets, which could lead to the design of new pharmaceuticals:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines, disrupting microtubule dynamics and inducing apoptosis.
- Neuroprotective Effects : Research suggests that methoxy-substituted phenolic compounds can reduce oxidative stress in neuronal cells, indicating potential applications in neurodegenerative disease treatments.
Biological Studies
The compound's fluorinated structure may enhance lipophilicity and metabolic stability, crucial for developing compounds aimed at specific biological interactions. Its potential as a radiolabeling agent for imaging studies is under investigation, highlighting its utility in biological research.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antitumor Activity | Evaluated various derivatives against cancer cell lines | Significant cytotoxicity observed; mechanisms include microtubule disruption |
| Neuroprotective Effects | Investigated oxidative stress reduction in neuronal cells | Similar compounds showed protective effects against neurodegeneration |
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(methoxymethoxy)benzene depends on its specific application. In chemical reactions, the fluorine atom and methoxymethoxy group influence the reactivity and selectivity of the compound. The fluorine atom can act as an electron-withdrawing group, affecting the electron density of the benzene ring and making it more susceptible to nucleophilic attack. The methoxymethoxy group can be involved in various transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
Key Properties :
- The methoxymethoxy group increases electron density at the aromatic ring, directing electrophilic attacks to specific positions.
- Its fluorine atom enhances stability against metabolic degradation, making it relevant in medicinal chemistry .
Table 1: Structural and Functional Comparison
Research Findings
- Catalytic Performance : In nickel-catalyzed Suzuki-Miyaura couplings, methoxymethoxy-substituted aromatics show higher stereoselectivity compared to trifluoroethoxy analogs due to reduced steric hindrance .
Biological Activity
1-Fluoro-4-(methoxymethoxy)benzene, also known by its chemical formula CHFO and CID 11051894, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
This compound is characterized by the presence of a fluorine atom and two methoxy groups on the benzene ring. This unique structure contributes to its reactivity and interaction with biological targets.
- Molecular Formula : CHFO
- Molecular Weight : 158.15 g/mol
- CAS Number : 11051894
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly its interactions with enzymes and receptors.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Compounds that contain fluorine often exhibit enhanced lipophilicity and metabolic stability, making them suitable candidates for anticancer drug development. A related study highlighted the importance of halogenated compounds in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Study 1: Antitumor Activity
In a study examining the antitumor properties of fluorinated compounds, researchers synthesized a series of derivatives based on this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 | Microtubule Disruption |
| Derivative A | A549 (Lung Cancer) | 8.0 | Apoptosis Induction |
| Derivative B | HeLa (Cervical Cancer) | 15.0 | Cell Cycle Arrest |
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of methoxy-substituted phenolic compounds. The study demonstrated that these compounds could reduce oxidative stress in neuronal cells, thereby offering protection against neurodegeneration. Although this compound was not the primary focus, its structural similarity to effective neuroprotective agents suggests potential for further exploration in this area .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Material : Begin with a substituted benzene derivative.
- Fluorination : Introduce the fluorine atom using N-fluorobenzenesulfonimide (NFSI).
- Methoxymethylation : Apply methoxymethyl chloride under basic conditions to introduce methoxy groups.
These methods allow for the generation of various derivatives that can be screened for biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
